molecular formula C14H14N4O B11862183 1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 650628-58-3

1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11862183
CAS No.: 650628-58-3
M. Wt: 254.29 g/mol
InChI Key: ILCJUACLMZPJKN-UHFFFAOYSA-N
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Description

1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-propylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using formamide under reflux conditions to yield the desired pyrazolo[3,4-d]pyrimidin-4(5H)-one .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Corresponding pyrazolo[3,4-d]pyrimidine N-oxides.

    Reduction: Reduced pyrazolo[3,4-d]pyrimidine derivatives.

    Substitution: Substituted pyrazolo[3,4-d]pyrimidines with various alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, it has been shown to act as a sigma-1 receptor ligand, modulating pain pathways and exhibiting antinociceptive properties . The compound’s structure allows it to fit into the binding pocket of the receptor, thereby inhibiting its activity and leading to the observed biological effects.

Comparison with Similar Compounds

Properties

CAS No.

650628-58-3

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

1-(3-propylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C14H14N4O/c1-2-4-10-5-3-6-11(7-10)18-13-12(8-17-18)14(19)16-9-15-13/h3,5-9H,2,4H2,1H3,(H,15,16,19)

InChI Key

ILCJUACLMZPJKN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC=N3

Origin of Product

United States

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